molecular formula C6H7N3O3 B13107251 2,6-Dimethyl-5-nitropyrimidin-4-ol

2,6-Dimethyl-5-nitropyrimidin-4-ol

Cat. No.: B13107251
M. Wt: 169.14 g/mol
InChI Key: ZKRBDTOZWLICMC-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-nitropyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H7N3O3 It is characterized by a pyrimidine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 5, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-nitropyrimidin-4-ol typically involves the nitration of 2,6-dimethylpyrimidin-4-ol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The process would include steps for purification and isolation of the final product to achieve the desired purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-nitropyrimidin-4-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.

    Substitution: The hydroxyl group at position 4 can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

    Reduction: The major product is 2,6-dimethyl-5-aminopyrimidin-4-ol.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation: Oxidation products may include compounds with additional oxygen-containing functional groups.

Scientific Research Applications

2,6-Dimethyl-5-nitropyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-nitropyrimidin-4-ol depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrimidin-4-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitropyrimidin-4-ol: Lacks the methyl groups, which can affect its chemical properties and reactivity.

    2,6-Dimethyl-4-hydroxypyrimidine: Similar structure but without the nitro group, leading to different reactivity and applications.

Uniqueness

2,6-Dimethyl-5-nitropyrimidin-4-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2,4-dimethyl-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7N3O3/c1-3-5(9(11)12)6(10)8-4(2)7-3/h1-2H3,(H,7,8,10)

InChI Key

ZKRBDTOZWLICMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)[N+](=O)[O-]

Origin of Product

United States

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